

An In-depth Technical Guide to 4-(2-Methoxycarbonylethyl)phenylboronic Acid

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Compound of Interest

Compound Name: 4-(2-Methoxycarbonylethyl)phenylboronic acid

Cat. No.: B1587616

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Abstract

This technical guide provides a comprehensive overview of **4-(2-Methoxycarbonylethyl)phenylboronic acid**, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides detailed protocols for its synthesis and purification, and explores its critical role in palladium-catalyzed cross-coupling reactions. By integrating field-proven insights with established scientific principles, this guide aims to serve as an essential resource for the effective application and handling of this versatile reagent.

Introduction and Strategic Importance

4-(2-Methoxycarbonylethyl)phenylboronic acid, also known as Methyl 3-(4-(dihydroxyboranyl)phenyl)propanoate, is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure uniquely combines a reactive arylboronic acid moiety with a modifiable methyl ester group. This dual functionality makes it an exceptionally valuable reagent, particularly for the synthesis of complex molecules where subsequent derivatization is required.

The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.^{[1][2]} In this context, the

boronic acid serves as the nucleophilic partner, enabling the efficient construction of biaryl structures, which are common motifs in many pharmaceutical agents.[\[1\]](#)[\[3\]](#) The ethyl-ester side chain offers a strategic advantage; it can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a versatile handle for downstream functionalization in a synthetic route. This capability is crucial in drug discovery for creating libraries of analogs for structure-activity relationship (SAR) studies.

Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of **4-(2-Methoxycarbonylethyl)phenylboronic acid** are summarized below.

Property	Value	Source(s)
CAS Number	850568-44-4	[4] [5]
Molecular Formula	C10H13BO4	[4]
Molecular Weight	208.02 g/mol	[4]
Appearance	White to off-white solid/crystal powder	[4]
Melting Point	90-94°C	[4]
Boiling Point	358.6°C at 760 mmHg	[4]
Solubility	Soluble in polar organic solvents (THF, DMF, DMSO); moderately soluble in methanol and ethanol; low solubility in water.	[6]

Safety and Handling: Arylboronic acids are generally considered stable but require specific handling to maintain their integrity.[\[7\]](#)

- **Hygroscopic and Air Sensitive:** The boronic acid group is susceptible to dehydration to form cyclic boroxine anhydrides and can be sensitive to air.[\[8\]](#)[\[9\]](#) It is imperative to store the

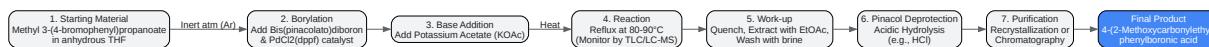
compound under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.[8] For long-term storage, refrigeration (2-8°C) is recommended.[8]

- **Toxicity:** While specific toxicity data for this compound is limited, arylboronic acids as a class have been noted as potential genotoxic impurities in active pharmaceutical ingredients (APIs).[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[8]

Synthesis and Purification Protocol

The synthesis of **4-(2-Methoxycarbonylethyl)phenylboronic acid** is typically achieved through the borylation of a suitable aryl halide precursor. The following protocol describes a common and reliable method starting from Methyl 3-(4-bromophenyl)propanoate.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **4-(2-Methoxycarbonylethyl)phenylboronic acid** pinacol ester followed by deprotection.

Materials:

- Methyl 3-(4-bromophenyl)propanoate (1.0 equiv)
- Bis(pinacolato)diboron (1.1 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{PdCl}_2(\text{dppf})$) (0.03 equiv)

- Potassium acetate (KOAc) (3.0 equiv)
- Anhydrous 1,4-Dioxane or THF
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- 1 M Hydrochloric acid (HCl)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Reaction Setup: To a dry, oven-baked Schlenk flask, add Methyl 3-(4-bromophenyl)propanoate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and potassium acetate (3.0 equiv).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Solvent Addition: Add anhydrous dioxane (or THF) via syringe. The typical concentration is 0.2-0.5 M with respect to the aryl bromide.
- Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
 - Causality Insight: PdCl₂(dppf) is a robust catalyst for Miyaura borylation, tolerant of the ester functional group. KOAc acts as the base required for the catalytic cycle. Anhydrous conditions are critical to prevent premature hydrolysis of the diboron reagent.
- Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
- Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pinacol ester.

- Deprotection: Dissolve the crude ester in a THF/water mixture. Add 1 M HCl and stir at room temperature for 2-4 hours until hydrolysis is complete (monitor by LC-MS).
- Final Isolation: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO_4 , and concentrate to yield the crude boronic acid.

Purification Protocol

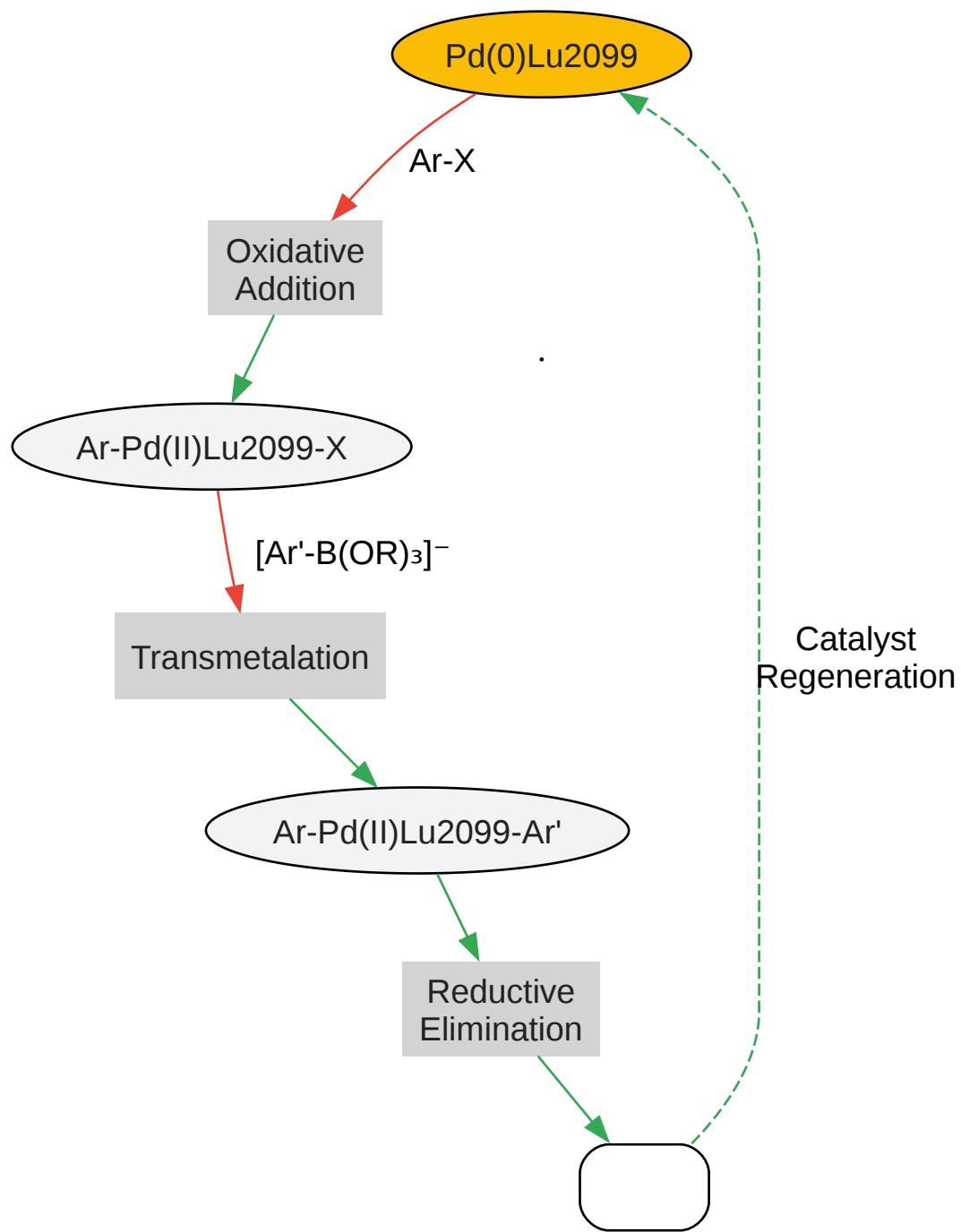
Arylboronic acids can be challenging to purify via standard silica gel chromatography.[\[11\]](#) Recrystallization is often the preferred method.

- Recrystallization: A common solvent system is hot ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethanol) and add the anti-solvent (e.g., water) dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration.
- Self-Validation: The purity of the final product should be confirmed by ^1H NMR, ^{13}C NMR, and LC-MS to ensure the absence of starting materials and boroxine anhydrides. The melting point should align with the literature values (90-94°C).[\[4\]](#)

Key Application: Suzuki-Miyaura Cross-Coupling

This boronic acid is an exemplary reagent for Suzuki-Miyaura coupling, a powerful method for constructing $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds.[\[2\]](#)[\[3\]](#)

Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling

Objective: To couple **4-(2-Methoxycarbonyethyl)phenylboronic acid** with an aryl bromide.

Materials:

- Aryl bromide (Ar-Br) (1.0 equiv)
- **4-(2-Methoxycarbonylethyl)phenylboronic acid** (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 equiv)
- Triphenylphosphine (PPh_3) or SPhos (0.04 equiv)
- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3) (2.0-3.0 equiv)
- Solvent system (e.g., Toluene/Water 4:1, or Dioxane/Water)

Procedure:

- Reaction Setup: In a reaction vial, combine the aryl bromide, **4-(2-Methoxycarbonylethyl)phenylboronic acid**, palladium catalyst, and ligand (if used).
- Reagent Addition: Add the base, followed by the degassed solvent system.
 - Expertise Insight: The choice of base and solvent is critical. Carbonates are common, with Cs_2CO_3 being more effective for less reactive chlorides. The presence of water is often necessary to facilitate the transmetalation step.^[12] The ligand (e.g., SPhos for challenging couplings) stabilizes the palladium catalyst and promotes oxidative addition.
- Execution: Seal the vial and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by LC-MS.
- Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase, concentrate, and purify the residue by flash column chromatography on silica gel to afford the coupled product.

Conclusion

4-(2-Methoxycarbonylethyl)phenylboronic acid is a high-value, versatile building block for synthetic chemistry. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction, combined with the strategic presence of a modifiable ester side chain, makes it an

indispensable tool for constructing complex molecular architectures in drug discovery and materials science. Adherence to proper handling, storage, and purification protocols is paramount to ensuring its reactivity and achieving reproducible, high-fidelity results in the laboratory.

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